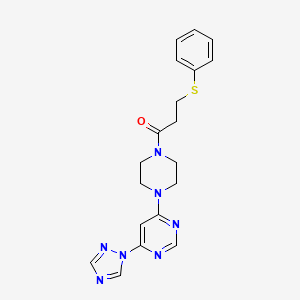
N-Ethyl-1-prop-2-enoyl-N-propylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-1-prop-2-enoyl-N-propylpiperidine-4-carboxamide (EPPC) is a chemical compound that has gained attention in the scientific community due to its potential pharmacological properties. EPPC belongs to the class of piperidine carboxamide derivatives, which have been studied extensively for their therapeutic potential.
Mécanisme D'action
The exact mechanism of action of N-Ethyl-1-prop-2-enoyl-N-propylpiperidine-4-carboxamide is not fully understood, but it is believed to act on the GABAergic system in the brain. N-Ethyl-1-prop-2-enoyl-N-propylpiperidine-4-carboxamide has been shown to increase the activity of GABA receptors, which are responsible for regulating anxiety and pain. By increasing GABA activity, N-Ethyl-1-prop-2-enoyl-N-propylpiperidine-4-carboxamide may reduce anxiety and pain symptoms.
Biochemical and Physiological Effects:
N-Ethyl-1-prop-2-enoyl-N-propylpiperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects. In animal models, N-Ethyl-1-prop-2-enoyl-N-propylpiperidine-4-carboxamide has been shown to reduce anxiety and pain symptoms, as well as reduce the rewarding effects of cocaine. N-Ethyl-1-prop-2-enoyl-N-propylpiperidine-4-carboxamide has also been shown to have sedative effects, which may be useful in the treatment of insomnia.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-Ethyl-1-prop-2-enoyl-N-propylpiperidine-4-carboxamide is that it has been shown to have low toxicity in animal models, which makes it a potential candidate for further study. However, one limitation is that N-Ethyl-1-prop-2-enoyl-N-propylpiperidine-4-carboxamide has a short half-life, which may make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research on N-Ethyl-1-prop-2-enoyl-N-propylpiperidine-4-carboxamide. One area of research could be to further investigate its potential as a treatment for anxiety and pain disorders. Another area of research could be to investigate its potential as a treatment for cocaine addiction. Additionally, further studies could be done to investigate the long-term effects of N-Ethyl-1-prop-2-enoyl-N-propylpiperidine-4-carboxamide and its potential side effects.
Méthodes De Synthèse
The synthesis of N-Ethyl-1-prop-2-enoyl-N-propylpiperidine-4-carboxamide involves the reaction between N-ethyl-4-piperidone and propionyl chloride, followed by the reaction with propylamine. The resulting product is then treated with ethyl chloroformate to obtain N-Ethyl-1-prop-2-enoyl-N-propylpiperidine-4-carboxamide. The yield of N-Ethyl-1-prop-2-enoyl-N-propylpiperidine-4-carboxamide can be improved by optimizing the reaction conditions, such as the reaction time and temperature.
Applications De Recherche Scientifique
N-Ethyl-1-prop-2-enoyl-N-propylpiperidine-4-carboxamide has been studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have anxiolytic and analgesic effects in animal models, which makes it a potential candidate for the treatment of anxiety and pain disorders. N-Ethyl-1-prop-2-enoyl-N-propylpiperidine-4-carboxamide has also been studied for its potential use as a cocaine addiction treatment, as it has been shown to reduce the rewarding effects of cocaine in animal models.
Propriétés
IUPAC Name |
N-ethyl-1-prop-2-enoyl-N-propylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-4-9-15(6-3)14(18)12-7-10-16(11-8-12)13(17)5-2/h5,12H,2,4,6-11H2,1,3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHSEKCRORLJLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC)C(=O)C1CCN(CC1)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-1-prop-2-enoyl-N-propylpiperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide](/img/no-structure.png)

![4-Hydroxy-1-methyl-1h-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2679486.png)
![Methyl 4-[4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyltriazol-1-yl]benzoate](/img/structure/B2679487.png)
![N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2679488.png)


![3-[(2-chlorophenyl)methyl]-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2679495.png)

![methyl 4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)benzoate](/img/structure/B2679498.png)
![(2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarboximidamide](/img/structure/B2679499.png)

